1-isopropyl-3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide

Description

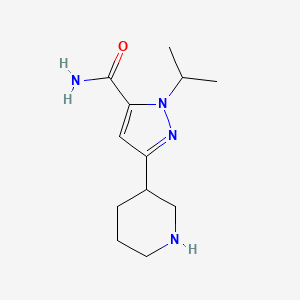

1-Isopropyl-3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide is a pyrazole-based compound featuring an isopropyl group at position 1, a piperidin-3-yl moiety at position 3, and a carboxamide functional group at position 5. Its molecular formula is C₁₅H₂₃N₅O, with a molecular weight of 289.38 g/mol. The carboxamide group is critical for binding to biological targets, while the isopropyl substituent contributes to lipophilicity, influencing membrane permeability and pharmacokinetics .

Properties

Molecular Formula |

C12H20N4O |

|---|---|

Molecular Weight |

236.31 g/mol |

IUPAC Name |

5-piperidin-3-yl-2-propan-2-ylpyrazole-3-carboxamide |

InChI |

InChI=1S/C12H20N4O/c1-8(2)16-11(12(13)17)6-10(15-16)9-4-3-5-14-7-9/h6,8-9,14H,3-5,7H2,1-2H3,(H2,13,17) |

InChI Key |

DLTULWYXSAGADA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C(=CC(=N1)C2CCCNC2)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isopropyl-3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.

Introduction of the Isopropyl Group: This step often involves alkylation reactions using isopropyl halides in the presence of a base.

Attachment of the Piperidinyl Group: This can be done through nucleophilic substitution reactions where the piperidinyl group is introduced using suitable piperidine derivatives.

Formation of the Carboxamide Group: This step involves the reaction of the pyrazole derivative with carboxylic acid derivatives or their activated forms, such as acid chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-isopropyl-3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-isopropyl-3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-isopropyl-3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Substituent Position and Bioactivity

- Ortho/Meta/Para Effects : Ortho-substituted pyrazole-carboxamides (e.g., 24b and 26b in ) exhibit enhanced inhibitory activity (60–73% at 10 µM) due to steric and electronic effects. The piperidin-3-yl group in the target compound may mimic an ortho-like effect, optimizing target binding .

- Piperidine vs. Pyridine : Piperidine’s saturated ring improves solubility compared to pyridine derivatives (e.g., ’s pyridin-3-yl analog), while its amine group enables salt formation for enhanced bioavailability .

Functional Group Impact

- Carboxamide vs. Carboxylic Acid : Carboxamide derivatives (e.g., the target compound and berotralstat) demonstrate superior hydrogen-bonding capacity compared to carboxylic acids, crucial for target engagement .

Biological Activity

1-Isopropyl-3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The chemical structure of this compound is characterized by a pyrazole ring substituted with an isopropyl group and a piperidine moiety. Its molecular formula is C_{12}H_{18}N_{4}O, with a molecular weight of approximately 230.30 g/mol.

Biological Activity Overview

Research indicates that pyrazole derivatives, including this compound, exhibit various biological activities such as:

- Antitumor Activity : Pyrazole derivatives have shown significant antitumor effects, particularly against certain cancer cell lines. Studies demonstrate that modifications in the pyrazole structure can enhance cytotoxicity against breast cancer cells (e.g., MCF-7 and MDA-MB-231) when combined with conventional chemotherapeutic agents like doxorubicin .

- Anti-inflammatory Effects : Compounds in this class have demonstrated anti-inflammatory properties, which are critical for developing treatments for inflammatory diseases .

- Antimicrobial Properties : Certain pyrazole derivatives exhibit notable antifungal and antibacterial activities, suggesting their potential as therapeutic agents against infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key findings from SAR studies include:

| Modification | Effect on Activity |

|---|---|

| Substitution on the pyrazole ring | Enhances or diminishes potency against specific targets |

| Variation in alkyl groups | Alters solubility and bioavailability |

| Piperidine ring modifications | Impacts receptor binding affinity |

Case Studies

Several studies have investigated the biological activity of similar pyrazole derivatives:

- Antitumor Study : A study evaluated the cytotoxic effects of pyrazoles on breast cancer cells, revealing that certain derivatives had enhanced activity when used in combination with doxorubicin. The presence of halogen substituents significantly increased cytotoxicity .

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of pyrazole derivatives, demonstrating their ability to inhibit pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .

- Antimicrobial Evaluation : Research highlighted the antifungal activity of synthesized pyrazoles, with some derivatives showing effectiveness against resistant fungal strains. This underscores their potential role as novel antifungal agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.